molecular formula C16H14N2O B155656 2-Ethyl-3-phenylquinoxaline 1-oxide CAS No. 10130-26-4

2-Ethyl-3-phenylquinoxaline 1-oxide

カタログ番号: B155656
CAS番号: 10130-26-4
分子量: 250.29 g/mol
InChIキー: RYLWQDCMUCJRHE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Ethyl-3-phenylquinoxaline 1-oxide is a heterocyclic compound belonging to the quinoxaline family, characterized by a bicyclic structure containing two nitrogen atoms. The molecule features an ethyl group at position 2, a phenyl group at position 3, and an N-oxide functional group at position 1. Quinoxaline derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and antiviral properties. The N-oxide moiety enhances electronic delocalization and can influence reactivity, solubility, and binding interactions with biological targets.

特性

CAS番号

10130-26-4

分子式

C16H14N2O

分子量

250.29 g/mol

IUPAC名

2-ethyl-1-oxido-3-phenylquinoxalin-1-ium

InChI

InChI=1S/C16H14N2O/c1-2-14-16(12-8-4-3-5-9-12)17-13-10-6-7-11-15(13)18(14)19/h3-11H,2H2,1H3

InChIキー

RYLWQDCMUCJRHE-UHFFFAOYSA-N

SMILES

CCC1=[N+](C2=CC=CC=C2N=C1C3=CC=CC=C3)[O-]

正規SMILES

CCC1=[N+](C2=CC=CC=C2N=C1C3=CC=CC=C3)[O-]

同義語

2-Ethyl-3-phenylquinoxaline 1-oxide

製品の起源

United States

類似化合物との比較

Structural and Functional Group Analysis

The table below compares 2-Ethyl-3-phenylquinoxaline 1-oxide with structurally related quinoxaline and quinoline derivatives:

Compound Name Substituents Functional Groups Molecular Weight (g/mol) Key Properties
This compound Ethyl (C2), Phenyl (C3) N-oxide (C1) ~253.3 (estimated) High lipophilicity, moderate solubility in organic solvents
3-Phenylquinoxaline 1-oxide Phenyl (C3) N-oxide (C1) ~237.2 Lower steric hindrance, increased solubility in polar solvents
2-Methyl-3-phenylquinoxaline 1-oxide Methyl (C2), Phenyl (C3) N-oxide (C1) ~239.2 Reduced steric bulk compared to ethyl, higher metabolic stability
2-Amino-3-phenylquinoline-1-oxide Amino (C2), Phenyl (C3) N-oxide (C1) ~236.3 Enhanced hydrogen bonding potential due to -NH₂ group

Key Observations :

  • Ethyl vs.
  • Phenyl Group Impact : The phenyl group at C3 enhances lipophilicity, favoring interactions with hydrophobic protein pockets. This contrasts with carboxylic acid-containing derivatives (e.g., ), which exhibit higher aqueous solubility.
  • N-Oxide Role: The N-oxide group stabilizes the aromatic system through resonance, increasing electrophilicity at adjacent positions. This differs from non-oxidized quinoxalines, which lack such reactivity.

Comparison of Methods :

  • Quinoline N-oxides () require milder conditions (room temperature, toluene solvent) compared to quinoxaline derivatives, which often need stronger oxidants.
  • Steric effects from the ethyl group in the target compound may necessitate longer reaction times or higher temperatures for complete substitution.

Q & A

Basic: What are the common synthetic routes for preparing 2-Ethyl-3-phenylquinoxaline 1-oxide, and what key parameters influence yield?

Answer:
The synthesis typically involves nucleophilic substitution or cyclization reactions. For example, sodium azide displacement of halogenated quinoxaline derivatives (e.g., 2-chloroquinoxaline 1-oxide) in polar aprotic solvents like dimethyl sulfoxide (Me₂SO) can yield azido intermediates, which may decompose under heat to form desired products . Key parameters include:

  • Reaction time : Prolonged heating (>90°C) risks decomposition (e.g., nitrogen loss, forming benzimidazole byproducts) .
  • Solvent choice : Me₂SO enhances nucleophilicity but may require inert atmospheres to avoid oxidation.
  • Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is critical for isolating pure products .

Advanced: How can reaction conditions be optimized to suppress byproduct formation during the synthesis of this compound derivatives?

Answer:
Byproduct formation (e.g., benzimidazoles or nitrile derivatives) often arises from thermal instability or competing pathways. Strategies include:

  • Controlled thermolysis : Maintain temperatures ≤80°C to prevent azide decomposition .
  • In situ monitoring : Use TLC or HPLC to track reaction progress and terminate before side reactions dominate.
  • Protecting groups : Introduce temporary substituents (e.g., methylsulfonyl) to stabilize intermediates during substitution reactions .

Basic: What spectroscopic and crystallographic techniques are essential for characterizing this compound?

Answer:

  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., ethyl vs. phenyl groups) and confirms oxidation states. For example, downfield shifts in ¹H NMR (~8–9 ppm) indicate aromatic protons in quinoxaline cores .
  • X-ray crystallography : Resolves molecular geometry and confirms the 1-oxide configuration. CCDC databases (e.g., reference 1983315) provide validated structural data .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .

Advanced: How should researchers resolve contradictions in spectral data (e.g., NMR vs. X-ray) for quinoxaline derivatives?

Answer:
Discrepancies may arise from dynamic processes (e.g., tautomerism) or crystal packing effects. Methodological steps:

  • Variable-temperature NMR : Detect tautomeric equilibria or conformational changes.
  • DFT calculations : Compare computed NMR chemical shifts with experimental data to identify dominant conformers .
  • Multi-technique validation : Cross-reference IR (C=O/N-O stretches), UV-Vis (π→π* transitions), and XRD to reconcile structural ambiguities .

Basic: What in vitro models are suitable for preliminary evaluation of the biological activity of this compound?

Answer:

  • Genotoxicity assays : Use Salmonella mutagenicity tests (Ames assay) or comet assays to detect DNA damage, as shown for structurally related 4-nitroquinoline 1-oxide .
  • Anticancer screening : MTT assays on human cancer cell lines (e.g., oral squamous carcinoma) can assess cytotoxicity .
  • Enzyme inhibition studies : Fluorescence-based assays (e.g., kinase or topoisomerase inhibition) exploit quinoxaline’s fluorescence properties .

Advanced: How can contradictory reports on the biological activity of quinoxaline derivatives be addressed?

Answer:
Conflicting results (e.g., varying IC₅₀ values) often stem from:

  • Experimental design : Standardize cell lines, exposure times, and solvent controls (e.g., DMSO concentration ≤0.1%) .
  • Metabolic activation : Include S9 liver microsomes in genotoxicity assays to mimic in vivo metabolism .
  • Structure-activity relationships (SAR) : Systematically modify substituents (e.g., ethyl vs. methyl groups) to isolate pharmacophores responsible for activity .

Basic: What safety precautions are critical when handling this compound?

Answer:

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of fine particles.
  • Emergency protocols : For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How does the stability of this compound vary under different storage conditions?

Answer:

  • Thermal stability : Store at –20°C in amber vials to prevent degradation; thermogravimetric analysis (TGA) can identify decomposition thresholds .
  • Light sensitivity : UV-Vis monitoring under accelerated light exposure (e.g., ICH Q1B guidelines) quantifies photolytic degradation .
  • Humidity control : Use desiccants to avoid hydrolysis of the N-oxide moiety .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。